Tenofovir alafenamide Impurity 3 is a chemical byproduct that arises during the synthesis of Tenofovir alafenamide, an antiretroviral medication primarily utilized in the treatment of chronic hepatitis B and HIV-1 infections. This impurity is significant in pharmaceutical development due to its potential impact on the efficacy and safety of the drug. The compound is classified as a nucleoside analog and is part of a larger family of phosphonamidate prodrugs.
Tenofovir alafenamide Impurity 3 is derived from the synthesis processes involved in creating Tenofovir alafenamide. Its classification falls under organic compounds, specifically as an impurity related to nucleoside analogs. The IUPAC name for this compound is 9-[2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine, indicating its structural complexity and functional groups.
The synthesis of Tenofovir alafenamide Impurity 3 involves several key steps:
The molecular structure of Tenofovir alafenamide Impurity 3 can be represented by its InChI string:
This structure highlights the presence of multiple functional groups including an amine, phosphonate, and ether functionalities. The compound's stereochemistry is vital for its biological activity and interaction with target enzymes.
Tenofovir alafenamide Impurity 3 can undergo various chemical reactions:
Common reagents used in these reactions include sulfur oxychloride and acetonitrile .
The mechanism of action for Tenofovir alafenamide Impurity 3 primarily revolves around its role as an impurity affecting the pharmacological profile of Tenofovir alafenamide. It may interact with molecular targets such as reverse transcriptase enzymes, potentially altering drug efficacy or safety profiles. Understanding these interactions is crucial for ensuring drug quality and therapeutic effectiveness .
The physical properties of Tenofovir alafenamide Impurity 3 include:
Chemical properties include:
These properties are essential for determining the appropriate storage conditions and handling procedures in laboratory settings .
Tenofovir alafenamide Impurity 3 serves several scientific purposes:
Tenofovir alafenamide (TAF) is a phosphonamidate prodrug of tenofovir designed to overcome the pharmacokinetic limitations of earlier analogs like tenofovir disoproxil fumarate (TDF). As a ProTide prodrug, TAF’s chemical structure incorporates labile ester and phosphoramidate bonds that are essential for intracellular activation but susceptible to hydrolytic and oxidative degradation. Impurities arising from these degradation pathways pose significant challenges:
The control of TAF impurities falls under ICH Q3A(R2) and Q3B(R2) guidelines, which define rigorous thresholds for identification, qualification, and reporting:
Table 1: ICH Q3B(R2) Thresholds for Degradation Products in TAF Drug Products
Maximum Daily Dose | Identification Threshold | Qualification Threshold | Reporting Threshold |
---|---|---|---|
≤ 1 g/day | 0.10% | 0.50% | 0.05% |
> 1 g/day | 0.05% | 0.30% | 0.03% |
For TAF tablets (typically 10–25 mg/day), degradation products exceeding 0.50% require safety qualification through toxicological studies [2] [5]. These thresholds necessitate highly sensitive analytical methods capable of detecting impurities at ≤0.05% levels. The guidelines also mandate structural elucidation of impurities present above identification thresholds (0.10% for TAF) and validation of stability-indicating methods under forced degradation conditions [3].
Impurity 3, identified as Bis((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)diphosphonic acid (CAS 1607007-18-0), is a dimeric phosphonate degradation product specific to tenofovir-derived compounds. It arises primarily during:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7